molecular formula C8H8N4O B12078430 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone

1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone

Cat. No.: B12078430
M. Wt: 176.18 g/mol
InChI Key: VCLUQIZFNUPMEW-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with an amino group at position 5 and an ethanone moiety at position 1. This structure combines a nitrogen-rich bicyclic system with a ketone functional group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-(5-aminopyrazolo[3,4-c]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H8N4O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3,(H2,9,10)

InChI Key

VCLUQIZFNUPMEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the condensation of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with its closest analogs, focusing on substituent effects, physicochemical properties, and applications. Key analogs include 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone and 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone, which differ in their substituents at position 5 of the pyrazole ring.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Key Properties/Applications
1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone C₈H₈N₄O ~176.18* -NH₂ High polarity, H-bond donor/acceptor
1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone C₈H₆ClN₃O 195.61 -Cl Electron-withdrawing, lipophilic
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone C₉H₉N₃O 175.19 -CH₃ Moderate polarity, metabolic stability

Key Differences and Implications

Substituent Effects on Reactivity and Solubility Amino Group (-NH₂): Introduces strong hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, DMSO). This property is critical for pharmaceutical applications where bioavailability is prioritized . Chloro Group (-Cl): Increases molecular weight and lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. Chloro-substituted analogs are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . Methyl Group (-CH₃): Balances lipophilicity and metabolic stability. Methyl groups are common in drug design to modulate pharmacokinetics without significantly altering electronic properties .

Synthetic Considerations Chloro and methyl analogs are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone is likely derived from chlorinated precursors, while methyl analogs may involve alkylation steps .

Applications Amino-substituted: Potential use in kinase inhibitors or GPCR-targeted therapies due to H-bonding interactions with biological targets. Chloro-substituted: Intermediate for agrochemicals or anticancer agents (e.g., via halogen-directed functionalization) . Methyl-substituted: Found in bioactive molecules requiring metabolic stability, such as antiviral or anti-inflammatory agents .

Additional Analogs and Functional Variations

  • Pyrazolo[3,4-b]pyrazine Derivatives: references 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one, which shares a pyrazolo-pyrazine core.
  • Imidazo[4,5-c]pyridine Derivatives : describes 1-{3H-imidazo[4,5-c]pyridin-4-yl}ethan-1-one , where the pyrazole ring is replaced with imidazole. This alters electronic properties and binding affinities, highlighting the impact of core heterocycle modifications .

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